N-{2-[(BENZYLAMINO)CARBONYL]PHENYL}-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE
Description
N-{2-[(BENZYLAMINO)CARBONYL]PHENYL}-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is a complex organic compound with a unique structure that includes a benzylamino group, a carbonyl group, and a tetrahydropyridine ring
Properties
IUPAC Name |
4-N-[2-(benzylcarbamoyl)phenyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-26(2)23(30)27-14-12-18(13-15-27)21(28)25-20-11-7-6-10-19(20)22(29)24-16-17-8-4-3-5-9-17/h3-11,18H,12-16H2,1-2H3,(H,24,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORQTDMLOKPOTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-[(BENZYLAMINO)CARBONYL]PHENYL}-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE involves several steps. One common synthetic route includes the reaction of benzylamine with a suitable carbonyl compound to form the benzylamino group. This intermediate is then reacted with a phenyl-substituted tetrahydropyridine derivative under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
N-{2-[(BENZYLAMINO)CARBONYL]PHENYL}-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE undergoes various types of chemical reactions, including:
Scientific Research Applications
N-{2-[(BENZYLAMINO)CARBONYL]PHENYL}-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[(BENZYLAMINO)CARBONYL]PHENYL}-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group and the tetrahydropyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity . The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
N-{2-[(BENZYLAMINO)CARBONYL]PHENYL}-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE can be compared with other similar compounds, such as:
N-{2-[(BENZYLAMINO)CARBONYL]PHENYL}-N-METHYL-2-NITROBENZAMIDE: This compound has a similar structure but includes a nitro group, which may alter its chemical reactivity and biological activity.
N-{2-[(BENZYLAMINO)CARBONYL]PHENYL}-N-METHYL[1,1’-BIPHENYL]-4-CARBOXAMIDE: This compound has a biphenyl group, which may influence its physical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
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